molecular formula C10H10FNO2 B2938724 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 62826-18-0

5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one

Cat. No.: B2938724
CAS No.: 62826-18-0
M. Wt: 195.193
InChI Key: GTDOIFKRZQMZDA-UHFFFAOYSA-N
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Description

5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 3-fluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one typically involves the reaction of 3-fluorobenzylamine with glycidol under controlled conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions often require the presence of a catalyst or elevated temperatures.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, reduced derivatives, and compounds with different functional groups on the phenyl ring.

Scientific Research Applications

5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved in its mechanism of action can include inhibition of protein synthesis or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-Chlorophenyl)methyl]-1,3-oxazolidin-2-one
  • 5-[(3-Bromophenyl)methyl]-1,3-oxazolidin-2-one
  • 5-[(3-Methylphenyl)methyl]-1,3-oxazolidin-2-one

Comparison

Compared to its analogs, 5-[(3-Fluorophenyl)methyl]-1,3-oxazolidin-2-one exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-2-7(4-8)5-9-6-12-10(13)14-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDOIFKRZQMZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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